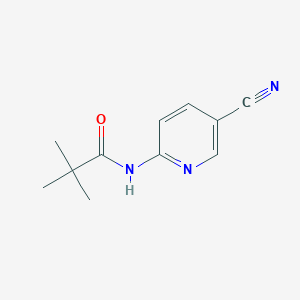

n-(5-Cyanopyridin-2-yl)pivalamide

Description

Significance of Pyridine (B92270) and Pivalamide (B147659) Scaffolds in Pharmaceutical Design

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in pharmaceutical development. tulane.edunih.govsarchemlabs.com It is a structural component in over 7,000 existing drug molecules and is found in numerous FDA-approved drugs. rsc.org The presence of the nitrogen atom in the pyridine ring allows for a variety of interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov This versatility has led to the development of pyridine-containing drugs with a wide range of therapeutic applications, such as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov

The pivalamide scaffold, characterized by a bulky tert-butyl group attached to an amide, also plays a crucial role in drug design. This group can enhance the metabolic stability of a drug molecule by sterically hindering its breakdown by enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

Overview of Cyanopyridine Derivatives as Pharmacologically Active Agents

Cyanopyridine derivatives, which are pyridine rings substituted with a cyano (-C≡N) group, have demonstrated a broad spectrum of pharmacological activities. nih.gov These compounds are of significant interest in drug discovery due to their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-Alzheimer's agents. nih.govnih.gov The cyano group is a strong electron-withdrawing group, which can influence the electronic properties of the pyridine ring and its interactions with biological targets. acs.org

Several cyanopyridine-based compounds have been investigated for their ability to inhibit various enzymes, such as kinases, which are often implicated in cancer. nih.govacs.org For instance, some cyanopyridine derivatives have shown inhibitory activity against Pim-1 kinase, a promising target for cancer therapy. acs.org

N-(5-Cyanopyridin-2-yl)pivalamide as a Key Intermediate in Heterocyclic Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. The cyano group and the pivalamide group can be chemically modified to introduce a variety of functional groups, allowing for the creation of diverse molecular libraries for drug screening.

The synthesis of this compound itself typically involves the reaction of a 5-cyanopyridine precursor with pivaloyl chloride in the presence of a base. This straightforward synthesis makes it an accessible starting material for further chemical exploration. The reactivity of the pyridine ring and the cyano group allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.

Data Tables

Table 1: Pharmacological Activities of Cyanopyridine Derivatives

| Pharmacological Activity | Examples of Investigated Targets/Diseases |

| Anticancer | Pim-1 kinase, VEGFR-2, HER-2, Topoisomerase-IIβ |

| Antimicrobial | Antibacterial, Antifungal |

| Anti-inflammatory | General anti-inflammatory properties |

| Antiviral | General antiviral properties |

| Anti-Alzheimer's | Potential therapeutic target |

Table 2: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

| Imatinib | Cancer (Chronic Myelogenous Leukemia) |

| Atazanavir | HIV/AIDS |

| Abiraterone Acetate | Prostate Cancer |

| Nifedipine | Hypertension, Raynaud's syndrome |

| Isoniazid | Tuberculosis |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-cyanopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBUZEJNXFACJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Advanced Molecular Design Principles

Identification of Core Pharmacophoric Elements within N-(5-Cyanopyridin-2-yl)pivalamide

The Pivalamide (B147659) Moiety: This bulky, lipophilic group, characterized by a tert-butyl substituent, is a key contributor to the steric profile of the molecule. It can engage in hydrophobic interactions with a corresponding pocket in a biological target.

The Amide Linker: The central amide group (-C(O)NH-) is a critical hydrogen-bonding element. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can function as a hydrogen bond donor. This linker also provides a degree of rotational flexibility, allowing the pivalamide and cyanopyridine moieties to adopt various spatial orientations.

The Cyanopyridine Ring System: This aromatic heterocycle presents multiple points of interaction. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The cyano group (-C≡N) is a strong electron-withdrawing group and can also participate in hydrogen bonding or dipole-dipole interactions. The aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic residues in a binding site.

Influence of the Pivalamide Moiety on Steric and Electronic Profiles

The pivalamide moiety, also known as a trimethylacetamide group, significantly impacts both the steric and electronic characteristics of this compound. Its most prominent feature is the sterically demanding tert-butyl group.

The bulk of the tert-butyl group can serve several purposes in molecular design. It can provide a strong hydrophobic interaction with a nonpolar region of a biological target, which can contribute significantly to binding affinity. Additionally, this steric bulk can orient the rest of the molecule in a specific conformation within a binding pocket, enhancing selectivity. In some cases, the t-butyl group might provide a superior fit in a hydrophobic pocket compared to less bulky substituents. nih.gov

From an electronic standpoint, the pivalamide's carbonyl group is a key feature of the amide linker, contributing to its hydrogen-bonding capabilities. The alkyl nature of the tert-butyl group is electron-donating through induction, which can subtly influence the electron density of the adjacent amide.

Contribution of the Cyanopyridine Ring System to Biological Recognition

The cyanopyridine ring is a crucial component for biological recognition and is found in a variety of biologically active compounds, including kinase inhibitors. nih.govnih.gov The pyridine ring itself is a common scaffold in drug design due to its ability to form hydrogen bonds and its presence in numerous natural products and FDA-approved drugs.

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, which can be critical for anchoring the molecule to a specific site on a biological target. The cyano group at the 5-position is a potent electron-withdrawing group, which influences the electronic distribution of the entire pyridine ring. This modification of the ring's electronics can affect its pKa and its ability to participate in various non-covalent interactions. The cyano group itself can also act as a hydrogen bond acceptor. nih.gov In some contexts, such as PIM-1 kinase inhibitors, the cyano group has been identified as playing an indispensable role in securing the ligand within the active site of the receptor. nih.gov

Detailed Analysis of Substituent Effects on Biological Activity

The biological activity of this compound analogs can be finely tuned by altering the substituents on the core structure. These effects can be broadly categorized into electronic and steric influences.

Electronic Nature of Substituents (e.g., Halogens, Cyano Group)

The electronic properties of substituents can dramatically alter the affinity of a compound for its target. The existing cyano group on the pyridine ring is strongly electron-withdrawing. The introduction of other substituents, such as halogens, can further modulate the electronic landscape of the molecule.

Halogens like chlorine, bromine, and fluorine are common in medicinal chemistry. Their electron-withdrawing nature can impact the hydrogen-bonding capacity of the nearby pyridine nitrogen. The effect of halogens on antiproliferative activity can be dependent on both their size and electrophilic capacity. nih.gov

The following table illustrates the potential impact of different electronic substituents on a hypothetical biological activity, based on general principles observed in similar pyridine derivatives.

| Substituent at Position 5 | Electronic Effect | Predicted Impact on Activity |

| -CN (cyano) | Strong electron-withdrawing | Potentially crucial for binding |

| -Br (bromo) | Electron-withdrawing, moderate size | May enhance binding through halogen bonds or alter electronics |

| -Cl (chloro) | Electron-withdrawing, smaller size | Similar to bromo, but with less steric bulk |

| -F (fluoro) | Strongly electron-withdrawing, small size | Can form strong hydrogen bonds and alter pKa |

| -H (unsubstituted) | Neutral reference | Baseline activity |

Note: The predicted impact is illustrative and would require experimental validation.

Steric Hindrance and Conformational Flexibility

Steric factors play a critical role in how a molecule fits into its biological target. The pivalamide moiety, with its large tert-butyl group, introduces significant steric bulk. This can be advantageous if the target has a corresponding large, hydrophobic pocket. However, it can also be detrimental if the binding site is sterically constrained.

The amide bond connecting the pivalamide and the pyridine ring allows for rotation. However, the steric bulk of the pivalamide group can influence the preferred dihedral angle between the amide and the pyridine ring. nih.gov This conformational preference can be crucial for achieving the optimal geometry for binding. The introduction of substituents on the pyridine ring can also lead to steric clashes that force the rotation of other parts of the molecule.

The interplay between steric bulk and conformational flexibility is a key consideration in the design of analogs. The table below provides a hypothetical illustration of how steric modifications might influence biological activity.

| Moiety | Steric Profile | Potential Conformational Impact | Predicted Impact on Activity |

| Pivalamide (tert-butyl) | High | Restricted rotation around the amide bond | Activity dependent on pocket size |

| Isobutyramide (isopropyl) | Medium | More rotational freedom than pivalamide | May fit smaller pockets |

| Acetamide (methyl) | Low | High rotational freedom | May lack sufficient hydrophobic interaction |

Note: The predicted impact is illustrative and would require experimental validation.

Rational Design Paradigms for this compound Analogs

Rational drug design aims to develop new compounds based on a detailed understanding of the SAR of a lead molecule. For this compound, several design strategies can be envisioned.

One common approach is bioisosteric replacement , where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For instance, the pivalamide's tert-butyl group could be replaced with other bulky, non-polar groups like a cyclopentyl or cyclohexyl ring to explore different hydrophobic interactions. The cyano group on the pyridine ring could be replaced with other small, electron-withdrawing groups such as a nitro group or a trifluoromethyl group to fine-tune the electronic properties.

Another strategy is scaffold hopping , where the central cyanopyridine core is replaced with a different heterocyclic system that maintains a similar spatial arrangement of the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties.

Structure-based drug design would be a powerful approach if the biological target of this compound is known. This involves using the three-dimensional structure of the target to design molecules that fit precisely into the binding site and make optimal interactions with key residues. Given that cyanopyridine scaffolds are known to inhibit kinases, a rational design approach could focus on creating analogs that target the ATP-binding site of a specific kinase.

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that possesses similar physical and chemical properties, with the aim of enhancing the compound's therapeutic profile. patsnap.com This can lead to improved potency, reduced toxicity, and better pharmacokinetic properties. patsnap.comctppc.org Scaffold hopping, a related approach, aims to discover novel molecular architectures by replacing the core structure (scaffold) of a known active compound while retaining its key pharmacophoric features. nih.govacs.org

For this compound, several bioisosteric replacements can be considered to modulate its activity. The nitrile (-CN) group on the pyridine ring is a key feature, often involved in polar interactions with biological targets. nih.gov Potential bioisosteric replacements for the cyano group are presented in the table below.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Cyano (-C≡N) | Tetrazole | Can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid, potentially improving metabolic stability. openaccessjournals.com |

| Oxadiazole | Acts as a hydrogen bond acceptor and can influence the electronic properties of the pyridine ring. | |

| Halogens (e.g., -Cl, -F) | Can modulate lipophilicity and metabolic stability, and may form halogen bonds with the target protein. |

The pivalamide moiety, with its bulky tert-butyl group, significantly influences the compound's lipophilicity and steric profile. Modifications to this part of the molecule can impact its binding affinity and solubility.

Scaffold hopping offers a more radical approach to discovering novel analogs. rsc.org This strategy could involve replacing the central pyridine ring with other heterocyclic systems that maintain a similar spatial arrangement of the essential cyano and pivalamide pharmacophores. nih.gov Such an approach can lead to compounds with entirely new intellectual property space and potentially improved properties, such as overcoming metabolic liabilities associated with the original scaffold. researchgate.net For example, replacing the pyridine ring with a pyrimidine (B1678525) or a pyrazine could maintain aromaticity and the relative positioning of substituents while altering the molecule's electronic distribution and metabolic stability. nih.gov

| Original Scaffold | Potential Replacement Scaffold | Expected Impact |

| Pyridine | Pyrimidine | Introduction of a second nitrogen atom can increase metabolic stability and alter hydrogen bonding potential. nih.gov |

| Pyrazine | Can modify the dipole moment and solubility of the compound. | |

| Thiophene | Replaces a nitrogen-containing aromatic ring with a sulfur-containing one, which can alter steric and electronic properties. researchgate.net |

Hybrid Pharmacophore Design

Hybrid pharmacophore design involves combining two or more pharmacophoric units from different bioactive molecules into a single chemical entity. mdpi.com This strategy aims to create novel compounds with dual or multiple modes of action, potentially leading to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. mdpi.com

In the context of this compound, the cyanopyridine core is a versatile scaffold that has been incorporated into various hybrid molecules with diverse biological activities, including anticancer properties. mdpi.comnih.gov For instance, cyanopyridine moieties have been hybridized with other pharmacophores known to inhibit specific enzymes like PIM-1 kinase or histone deacetylases (HDACs). nih.govnih.gov

A hypothetical hybrid design strategy for this compound could involve linking it to another pharmacophore known to have a complementary biological activity. The design of such hybrids would require careful consideration of the linker used to connect the two pharmacophores to ensure that both units can adopt their bioactive conformations.

For example, a hybrid could be designed by replacing the pivaloyl group with a linker attached to a known inhibitor of a different target. Research on quinazolin-4-one/3-cyanopyridin-2-one hybrids has shown promise in developing dual inhibitors of EGFR and BRAFV600E for cancer therapy. mdpi.com This highlights the potential of incorporating the cyanopyridine scaffold into multi-target drug discovery programs.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry technique used to establish a mathematical relationship between the biological activity of a series of compounds and their three-dimensional properties. nih.govresearchgate.net This method is instrumental in understanding the SAR of a compound series and in guiding the design of new, more potent analogs. preprints.orgrsc.org

For a series of analogs based on the this compound scaffold, a 3D-QSAR study would involve aligning the molecules and calculating various steric and electrostatic fields around them. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A typical 3D-QSAR study on cyanopyridine derivatives would yield contour maps that visualize the regions where modifications to the molecular structure are likely to impact biological activity. nih.gov

Steric Contour Maps : Green contours indicate regions where bulky substituents are favored for increasing activity, while yellow contours show where bulk is detrimental.

Electrostatic Contour Maps : Blue contours highlight areas where positive charges are beneficial, and red contours indicate where negative charges are preferred.

The statistical robustness of the generated 3D-QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govrsc.org A predictive model can then be used to estimate the biological activity of newly designed, yet unsynthesized, compounds.

The following table shows hypothetical statistical results from a 3D-QSAR study on a series of cyanopyrimidine derivatives, illustrating the kind of data generated in such an analysis. nih.gov

| Model | q² | r² |

| CoMFA | 0.802 | 0.979 |

| CoMSIA | 0.799 | 0.982 |

These results would indicate a statistically significant and predictive 3D-QSAR model, which could then be used to guide the rational design of novel this compound derivatives with potentially enhanced biological activity.

Mechanistic Investigations of Biological Action Pre Clinical Context

Targeting the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway

There is no specific information in the reviewed literature detailing the activity of n-(5-Cyanopyridin-2-yl)pivalamide as an inhibitor of the PI3K signaling pathway. While other structurally distinct pyridine-containing compounds have been investigated as PI3K inhibitors, the specific potency and effects of this compound on this pathway are not established. nih.govresearchgate.netnih.govmdpi.com

No data is available regarding the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) of this compound for any of the PI3K isoforms, including PI3Kα.

Due to the absence of studies on its direct PI3K inhibition, there is consequently no information on whether this compound modulates downstream signaling proteins such as Akt or mTOR. nih.gov

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

The direct inhibitory effect of this compound on dipeptidyl peptidase IV (DPP-IV) has not been specifically reported. The 5-cyanopyridin-2-ylamino moiety is a component of more complex and potent DPP-IV inhibitors, such as NVP-DPP728. nih.govconsensus.app However, the activity of NVP-DPP728 is attributed to the entire molecular structure, and it cannot be extrapolated to this compound alone. nih.gov

There are no studies describing the binding mode or mechanism of interaction between this compound and the DPP-IV enzyme. Research on other cyanopyrrolidine-based inhibitors has shown that the cyano group can form a covalent bond with the catalytic serine residue of DPP-IV, but this has not been demonstrated for the compound . nih.gov

Interactions with Other Prominent Kinase Targets

Specific data on the interaction of this compound with other key kinase targets in cancer signaling are absent from the current body of scientific literature.

No published research was found that evaluates the inhibitory activity of this compound against either the Epidermal Growth Factor Receptor (EGFR) or the BRAFV600E mutant kinase. While other compounds containing cyanopyridine or cyanopyridone cores have been designed and tested as EGFR and BRAF inhibitors, these are structurally distinct molecules.

Fer/FerT Kinase Targeting

While direct studies on this compound targeting Fer and FerT kinases are not extensively documented, research into structurally related compounds provides valuable insights. Fer and its testis-specific homolog FerT are non-receptor tyrosine kinases that have been implicated in cancer progression. Their suppression can lead to the disruption of the electron transport chain and inhibit ATP synthesis in malignant cells, making them a promising target for cancer therapy. nih.gov

In this context, a study evaluating N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-6-yl)carboxamides, which are also nitrogen-containing heterocyclic compounds, demonstrated their potential as Fer kinase inhibitors through molecular modeling. nih.gov These findings suggest that scaffolds similar to that of this compound may have the potential to be developed as inhibitors of Fer/FerT kinases, though further specific investigations are required.

Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC) Inhibition

The cyanopyridine moiety is a recognized pharmacophore in the development of kinase inhibitors. For instance, compounds containing a cyanopyridine structure have been explored as selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov

Furthermore, the dual inhibition of Cyclin-Dependent Kinase 9 (CDK9) and class I Histone Deacetylases (HDACs) has emerged as a promising strategy in cancer treatment due to their crucial roles in the transcriptional dysregulation characteristic of many cancers. nih.gov A series of novel N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were designed as dual-functional inhibitors of CDK9 and HDACs. One of the lead compounds from this series, 13ea , demonstrated potent anti-proliferative activities in various cancer cell lines and significant tumor growth inhibition in a xenograft model of breast cancer. nih.gov Although not direct analogs, these findings highlight the therapeutic potential of targeting CDK9 and HDACs with complex heterocyclic molecules.

Elucidation of Antiproliferative Mechanisms in Cancer Models

The antiproliferative activity of compounds containing the cyanopyridine scaffold has been demonstrated in various cancer models. The cyanopyridine ring plays a significant role in the interaction with biological targets, often through hydrogen bonding and other molecular interactions.

Derivatives of cyanopyridine have shown promising cytotoxic activity against a range of human tumor cell lines, including those of the liver, colon, breast, and prostate. For example, a series of 3-cyanopyridine (B1664610) derivatives exhibited notable cytotoxicity, particularly against the HepG-2 human hepatocellular carcinoma cell line. Similarly, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical regulator of T cell activation, and have shown significant in vivo efficacy in murine colorectal cancer models when used in combination with immunotherapy.

Table 1: Antiproliferative Activity of Selected Cyanopyridine and Pyrimidine (B1678525) Analogs

| Compound Class | Example Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine Derivatives | Not specified | HepG-2, HCT-116, MCF-7, PC-3 | Promising cytotoxic activity, especially against HepG-2. | |

| Pyridine-2-carboxamide Analogs | Compound 19 | CT26, MC38 (colorectal) | Significant in vivo tumor growth inhibition in combination with anti-PD-1. | |

| 4,6-Diaryl-pyrimidines | Compounds 22 and 29 | NCI 60 cell line panel | Potent antiproliferative activity with GI50 values of 22 and 24 nM, respectively. | |

| 6-Amino-5-cyano-2-thiopyrimidines | Compound 1c | Leukemia cell lines | High selectivity and broad-spectrum anticancer activity. |

Induction of Cell Cycle Arrest

A key mechanism through which antiproliferative compounds exert their effects is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, the downregulation of Pim-1 kinase by certain inhibitors has been shown to cause cell cycle arrest in various cancers. The natural compound Neobractatin has been demonstrated to induce cell cycle arrest at the G1/S and G2/M phases in HeLa cells by modulating the expression of E2F1 and GADD45α. nih.gov Similarly, other novel compounds have been shown to cause cell cycle arrest in different phases, such as the S phase or G2/M phase, in breast and non-small cell lung cancer cells. This is often a precursor to apoptosis.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is another critical mechanism for the elimination of cancer cells. Many anticancer agents function by activating apoptotic pathways. The inhibition of anti-apoptotic proteins like Bcl-2 is a key strategy. For example, the inhibition of Pim-1 kinase by cyanopyridine-based compounds can lead to an increase in apoptosis in cancer cells.

Synthetic cantharidin (B1668268) analogs have been shown to induce apoptosis in various carcinoma cell lines through the depolarization of the mitochondrial membrane, reduction of the anti-apoptotic protein Bcl-2, and activation of caspase 3. The development of small molecule inhibitors that target Bcl-2 can disrupt its function and promote cell death. Furthermore, some novel pyrimidine derivatives have been identified as inducers of apoptosis by increasing the levels of the pro-apoptotic protein Bax while decreasing the levels of Bcl-2.

Investigation of Other Reported Biological Activities in Analogs (e.g., Antimicrobial, Antifibrotic)

Analogs of this compound have been investigated for a range of other biological activities, demonstrating the versatility of the cyanopyridine and pyridine (B92270) carboxamide scaffolds.

Antimicrobial Activity:

Several studies have highlighted the antimicrobial potential of cyanopyridine derivatives. These compounds have shown activity against various bacterial and fungal strains. For instance, certain 4,6-disubstituted-3-cyano-2-pyridone derivatives displayed significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Novel pyridine carboxamide derivatives have also been synthesized and shown to possess good antifungal activity, with some compounds exhibiting efficacy against Botrytis cinerea, a common plant pathogen. The mechanism of action for some of these antifungal pyridine carboxamides is believed to be the inhibition of succinate (B1194679) dehydrogenase.

Table 2: Antimicrobial Activity of Selected Analogs

| Compound Class | Example Compound(s) | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 4,6-Disubstituted-3-cyano-2-pyridone Derivatives | 4b, 4c, 4d, 4g, 4m, 4n, 4o | E. coli, S. aureus, P. aeruginosa | Good antibacterial activity. | |

| Pyridine Carboxamide Derivatives | Compound 3f | Botrytis cinerea | Good in vivo antifungal activity. | |

| 5-Oxopyrrolidine Derivatives | Compound 21 | Multidrug-resistant S. aureus | Promising antibacterial activity. | |

| Phenylfuranylnicotinamidines | Not specified | E. coli, P. aeruginosa, S. aureus, B. megaterium | Antimicrobial activity verified. |

Antifibrotic Activity:

While direct evidence for the antifibrotic activity of this compound is limited, research on related structures is emerging. Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ dysfunction. A study on novel analogues of pirfenidone (B1678446), a known antifibrotic agent, involved the synthesis of polysubstituted 1-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov Several of these compounds exhibited higher antifibrotic activity than pirfenidone in a bleomycin-induced lung fibrosis model, as measured by the reduction of hydroxyproline (B1673980) levels in the lungs. nih.gov This indicates that the pyridine-based scaffold present in these molecules holds potential for the development of new antifibrotic agents.

Advanced Computational Approaches in the Comprehensive Study of N 5 Cyanopyridin 2 Yl Pivalamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in virtual screening and lead optimization, offering a glimpse into the binding energetics and the specific molecular interactions that stabilize the ligand-receptor complex.

Prediction of Binding Poses and Active Site Interactions

Molecular docking simulations for N-(5-Cyanopyridin-2-yl)pivalamide would involve placing the molecule into the binding site of a target protein and evaluating the most stable binding poses. The scoring functions used in docking algorithms estimate the binding affinity, with lower scores typically indicating more favorable interactions.

The predicted binding mode reveals crucial interactions between the ligand and amino acid residues in the protein's active site. For this compound, key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the pyridine (B92270) ring and the cyano group, as well as the oxygen and nitrogen atoms of the pivalamide (B147659) group, can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The pivaloyl group (tert-butyl) and the pyridine ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic pyridine ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

These interactions are critical for the stability of the ligand-protein complex. Docking studies on similar cyanopyridone derivatives have successfully elucidated their binding modes within enzyme active sites, providing a basis for understanding their inhibitory activity. mdpi.com

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Cyano Group Nitrogen | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Amide (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate |

| Amide (C=O) | Hydrogen Bond Acceptor | Serine, Threonine |

| Pivaloyl Group (tert-butyl) | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine, Alanine |

| Pyridine Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

Identification of Potential Biological Targets

A crucial application of molecular docking, often in conjunction with analyses of structurally similar compounds, is the identification of potential biological targets. The 5-cyanopyridine moiety is a key structural feature in various bioactive molecules. For instance, the compound NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine) is a known inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme targeted in the treatment of type 2 diabetes. nih.govnih.gov This suggests that DPP-IV could be a potential biological target for this compound.

Furthermore, other pyridine and cyanopyridine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov Specifically, cyanopyridone derivatives have been evaluated as inhibitors of VEGFR-2 and HER-2, which are key targets in cancer therapy. mdpi.com Therefore, molecular docking studies could be employed to screen this compound against a panel of such targets to identify its most likely biological partners and guide further experimental validation. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. ijcce.ac.ir By calculating the electron density of a system, DFT can provide detailed insights into its reactivity, stability, and spectroscopic characteristics. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is easily polarizable and has high chemical reactivity, whereas a large energy gap implies high kinetic stability and low reactivity. researchgate.netmdpi.com DFT calculations at a level like B3LYP/6-311++G(d,p) can accurately predict these orbital energies for this compound. ijcce.ac.ir

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | A moderate gap suggesting good chemical stability. researchgate.net |

Prediction of Chemical Reactivity and Stability

Beyond the HOMO-LUMO gap, DFT calculations allow for the determination of various global reactivity descriptors that quantify a molecule's stability and reactivity. mdpi.com These descriptors are derived from the HOMO and LUMO energies and provide a more nuanced understanding of the molecule's chemical behavior.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.gov Red regions on an MEP map indicate negative electrostatic potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites).

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 | High value indicates stability against oxidation. |

| Electron Affinity (A) | -ELUMO | 1.95 | Positive value indicates the ability to accept an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Indicates high resistance to deformation; kinetically stable. mdpi.com |

| Chemical Softness (S) | 1 / η | 0.41 | Low value correlates with lower reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.40 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / 2η | 3.95 | A moderate value indicating its capacity to act as an electrophile. |

Vibrational Spectroscopy Predictions

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the harmonic vibrational frequencies for all normal modes can be determined. nih.gov These computationally derived frequencies are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. nih.gov

This predictive power allows for the unambiguous assignment of observed spectral bands to specific molecular vibrations, such as C=O stretching, C≡N stretching, N-H bending, and C-H stretching. This detailed analysis helps confirm the molecular structure and provides insight into the bonding characteristics of the compound. researchgate.netnih.gov

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Scaled Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3350 - 3180 | 3250 | Amide N-H bond stretching |

| Aromatic C-H Stretch | 3100 - 3000 | 3065 | Pyridine ring C-H bond stretching |

| Aliphatic C-H Stretch | 2980 - 2870 | 2970 | tert-butyl group C-H bond stretching |

| C≡N Stretch | 2260 - 2220 | 2245 | Cyano group stretching |

| C=O Stretch | 1700 - 1650 | 1680 | Amide I band (carbonyl stretching) |

| C=N/C=C Stretch | 1600 - 1450 | 1585, 1470 | Pyridine ring stretching vibrations |

Pharmacophore Modeling and Virtual Screening for Drug Discovery

Pharmacophore modeling is a pivotal computational tool in drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, this approach can be instrumental in defining its potential pharmacophoric features, which may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be employed in virtual screening campaigns to search large compound libraries for molecules that possess similar spatial arrangements of these key features. This process significantly narrows down the number of candidates for experimental testing, thereby accelerating the discovery of novel lead compounds. The virtual screening process for analogs of this compound would involve the following steps:

Target Identification and Pharmacophore Hypothesis Generation: Defining the biological target of interest and generating a hypothesis of the key interaction points based on the structure of this compound or the target's active site.

Database Preparation: Curating and preparing a large database of chemical compounds for screening.

Virtual Screening: Employing the pharmacophore model as a 3D query to filter the database and identify molecules that match the defined features.

Hit-to-Lead Optimization: Further refining the identified hits through computational and experimental methods to improve their potency and selectivity.

In Silico Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profiles. In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities and guide molecular design. For this compound, a comprehensive ADMET profile can be generated using various computational models.

Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited central nervous system effects. |

| Plasma Protein Binding | High | Could influence the free fraction of the compound available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Warrants further investigation for potential drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Inhibition | Low | Reduced likelihood of impacting the renal clearance of co-administered drugs. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

These predictions are based on computational models and require experimental validation. However, they provide crucial insights at the early stages of drug development, allowing for the prioritization of compounds with more favorable ADMET profiles.

Chemo-informatics and Advanced Data Mining for Structural Exploration

Chemo-informatics and data mining techniques play a vital role in the structural exploration and understanding of chemical compounds like this compound. These approaches involve the analysis of large datasets of chemical information to identify patterns, relationships, and novel insights.

By applying chemo-informatic tools, it is possible to analyze the chemical space around this compound, identifying structurally similar compounds and exploring structure-activity relationships (SAR). This can be achieved through:

Molecular Similarity Searching: Identifying compounds with similar structural features to this compound from large chemical databases.

Clustering and Classification: Grouping compounds based on their structural or physicochemical properties to identify distinct chemical classes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of compounds with their biological activity.

Advanced data mining algorithms can further be used to extract valuable information from scientific literature, patents, and biological databases related to this compound and its analogs. This can help in identifying novel biological targets, understanding mechanisms of action, and predicting potential polypharmacology.

Pre Clinical Biological Evaluation of N 5 Cyanopyridin 2 Yl Pivalamide and Its Bioactive Analogs

In Vitro Cellular and Biochemical Assays

The in vitro biological activities of N-(5-Cyanopyridin-2-yl)pivalamide and its structural analogs, particularly cyanopyridine and nicotinamide derivatives, have been investigated through a variety of cellular and biochemical assays. These studies are crucial in determining their potential as therapeutic agents by elucidating their effects on specific molecular targets and cellular processes.

Enzyme Inhibition Assays

The inhibitory potential of cyanopyridine-containing compounds has been evaluated against several key enzymes implicated in cancer and other diseases.

CDK9 and HDAC Inhibition : Dual-target inhibitors are a focus of modern drug discovery. In one study, a series of N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were developed as dual inhibitors of Cyclin-dependent kinase 9 (CDK9) and Class I histone deacetylases (HDACs). nih.gov These enzymes are crucial for transcriptional regulation, which is often dysregulated in cancer. nih.gov Similarly, another study developed hydrazide-based dual inhibitors targeting both PI3K and HDACs. nih.gov The representative compound, 31f, demonstrated potent inhibitory activity against both PI3K isoforms (IC50 = 2.5-80.5 nM) and HDAC1-3 (IC50 = 1.9-75.5 nM). nih.gov

Pim-1 Kinase Inhibition : A series of 3-cyanopyridine (B1664610) derivatives were synthesized and assessed for their ability to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation. Compounds 4b and 4c were equipotent to the reference inhibitor quercetagetin, while compound 4d was more potent, with an IC50 value of 0.46 µM. nih.gov

DNA Gyrase Inhibition : In the context of antimicrobial activity, novel N-amino-5-cyano-6-pyridone derivatives were assessed as inhibitors of DNA gyrase A. Compound 3d showed promising potency with an IC50 value of 1.68 µg/mL, compared to the standard ciprofloxacin (IC50 = 0.45 µg/mL). nih.gov

Table 1: Enzyme Inhibition by Bioactive Analogs

| Compound/Analog | Target Enzyme | IC50 Value |

|---|---|---|

| Hydrazide-based analog 31f | PI3Kα, β, γ, δ | 2.5-80.5 nM |

| Hydrazide-based analog 31f | HDAC1, 2, 3 | 1.9-75.5 nM |

| 3-Cyanopyridine analog 4d | Pim-1 Kinase | 0.46 ± 0.02 μM |

| 3-Cyanopyridine analog 4c | Pim-1 Kinase | equipotent to quercetagetin |

| N-amino-5-cyano-6-pyridone 3d | DNA gyrase A | 1.68 µg/mL |

| N-amino-5-cyano-6-pyridone 3e | DNA gyrase A | 3.77 µg/mL |

Cell Proliferation Assays in Various Cancer Cell Lines

The antiproliferative effects of this compound analogs have been demonstrated across multiple cancer cell lines, indicating a broad potential for anticancer applications.

Studies have evaluated various cyanopyridine derivatives against breast cancer cell lines, including T47D, MCF-7 (ER-positive), and MDA-MB-231 (triple-negative). mdpi.comnih.govnih.govresearchgate.netmdpi.comsemanticscholar.org For instance, a series of N-phenyl nicotinamides, identified through high-throughput screening, showed potent growth inhibition. The lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) , had a GI50 value of 0.21 µM in T47D cells. nih.gov

In another study, 3-cyanopyridine derivatives exhibited significant cytotoxic activity against several cell lines. nih.gov Compound 4d was particularly effective against the HepG2 liver cancer cell line (IC50 = 6.95 ± 0.34 µM) and the MCF-7 cell line (IC50 = 8.50 ± 0.42 µM). nih.gov Compound 4c also showed potent activity against HepG2 (IC50 = 8.02 ± 0.38 µM) and HCT-116 colon cancer cells (IC50 = 7.15 ± 0.35 µM). nih.gov

Table 2: Antiproliferative Activity of Bioactive Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 / GI50 Value |

|---|---|---|

| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10) | T47D | 0.21 µM (GI50) |

| 3-Cyanopyridine analog 4c | HepG2 | 8.02 ± 0.38 μM |

| 3-Cyanopyridine analog 4c | HCT-116 | 7.15 ± 0.35 μM |

| 3-Cyanopyridine analog 4c | MCF-7 | 15.74 ± 0.78 μM |

| 3-Cyanopyridine analog 4d | HepG2 | 6.95 ± 0.34 μM |

| 3-Cyanopyridine analog 4d | HCT-116 | 8.35 ± 0.42 μM |

| 3-Cyanopyridine analog 4d | MCF-7 | 8.50 ± 0.42 μM |

Cell Cycle Progression Analysis

Flow cytometry is a standard technique used to analyze the distribution of cells throughout the different phases of the cell cycle. nih.govnih.gov Studies on analogs of this compound have shown that these compounds can induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.

For example, the N-phenyl nicotinamide analog 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8) was found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding to mitosis, ultimately leading to cell death. nih.gov Similarly, other novel derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M phase and induce apoptosis at the pre-G1 phase. mdpi.com The analysis often involves staining the cells with a fluorescent dye like propidium iodide (PI), which binds to DNA, allowing for quantification of DNA content and thus determination of the cell cycle phase. nih.govresearchgate.net

Apoptosis Detection Assays

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Several assays are available to detect the various stages of apoptosis. nih.gov Analogs of this compound have been shown to be potent inducers of apoptosis.

A cell- and caspase-based high-throughput screening assay led to the discovery of a series of N-phenyl nicotinamides as apoptosis inducers. nih.gov The lead compound 10 had an EC50 of 0.082 µM in a caspase activation assay in T47D cells. nih.gov Further investigation confirmed that compound 8 induced apoptosis in T47D cells, as measured by flow cytometry. nih.gov This is consistent with findings for other related compounds that have been shown to induce both intrinsic and extrinsic apoptosis pathways. mdpi.com The induction of apoptosis by these compounds is often linked to their ability to cause cell cycle arrest and inhibit key survival pathways. nih.govnih.gov

Antimicrobial Activity Screening

The antimicrobial potential of cyanopyridine derivatives has been explored against a range of bacterial and fungal pathogens. mdpi.comnih.govresearchgate.netmdpi.comscienceopen.com These screening assays are critical for identifying new agents to combat the rise of drug-resistant microbes. nih.gov

A study on N-amino-5-cyano-6-pyridone derivatives found that compounds 3d and 3e exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) of 3.91 µg/mL against E. coli. nih.gov Another series of 2-amino-3-cyanopyridine derivatives also showed good to moderate activity against S. aureus and P. aeruginosa. worldscientificnews.com Furthermore, isosteric replacement of 2-aminothiazole with 2-aminooxazole in a series of N-pyridinylcarboxamides resulted in compounds with high activity against Mycobacterium tuberculosis, with the best MIC value being 3.13 µg/mL. mdpi.com

Table 3: Antimicrobial Activity of Bioactive Analogs

| Compound/Analog | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-amino-5-cyano-6-pyridone 3d | E. coli | 3.91 µg/mL |

| N-amino-5-cyano-6-pyridone 3e | E. coli | 3.91 µg/mL |

| 2-Aminooxazole derivative | M. tuberculosis H37Ra | 3.13 µg/mL |

| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | 0.5 to 64 µg/mL |

| Nicotinoyl thiourea derivatives | Various bacteria | 31.25 to 62.5 µg/mL |

Antifibrotic Activity Evaluation

The inhibition of hepatic stellate cell (HSC) activation is a key therapeutic strategy for treating liver fibrosis. nih.gov The rat HSC cell line, HSC-T6, is a common in vitro model for these studies. nih.govnih.gov Research has shown that certain compounds can attenuate the proliferation of activated HSC-T6 cells. nih.gov Key markers of fibrosis, such as the expression of Collagen Type I alpha 1 (Cola1) mRNA and the deposition of collagen, are measured to evaluate antifibrotic activity. nih.govnih.gov While specific studies on this compound were not identified in the search, the evaluation of related compounds against HSC-T6 cells and their effect on collagen production are established methods for determining potential antifibrotic efficacy. nih.govnih.gov

In Vivo Pre-clinical Models (Animal Research)

The transition from in vitro studies to in vivo animal models is a critical step in the pre-clinical evaluation of any potential therapeutic agent. This phase aims to understand the compound's efficacy, mechanism of action, and potential effects within a complex biological system, providing essential data before any consideration for human trials. This section details the evaluation of this compound and its bioactive analogs in established animal models for oncology and metabolic diseases.

While specific in vivo efficacy data for this compound in MDA-MB-231 xenograft models are not publicly available, research into its bioactive analogs, particularly cyanopyridine derivatives, provides valuable insights into the potential anti-cancer applications of this structural class. The MDA-MB-231 cell line, representing a triple-negative breast cancer (TNBC) subtype, is frequently used to create xenograft models in immunodeficient mice to study tumor growth and metastasis. bohrium.com

Studies on various 3-cyanopyridine derivatives have demonstrated significant cytotoxic activity against human breast cancer cell lines, including MDA-MB-231. nih.gov For instance, certain novel 3-cyanopyridine compounds have been shown to modulate the expression of survivin, an inhibitor of apoptosis protein that is overexpressed in many cancers. nih.gov In vitro studies revealed that specific analogs exhibited a more potent cytotoxic effect than the standard chemotherapeutic drug 5-fluorouracil against MDA-MB-231 cells. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

The table below summarizes the in vitro cytotoxic activity of representative bioactive cyanopyridine analogs against the MDA-MB-231 cell line, which serves as the basis for selecting candidates for in vivo xenograft studies.

Table 1: In Vitro Cytotoxicity of Bioactive Cyanopyridine Analogs in MDA-MB-231 Cells

| Compound | IC₅₀ (µM) against MDA-MB-231 | Reference Compound | IC₅₀ (µM) against MDA-MB-231 |

|---|---|---|---|

| Compound 5c | 14.5 | 5-Fluorouracil | 38.4 |

| Compound 5e | 14.8 | 5-Fluorouracil | 38.4 |

| Compound 4d | 30 | 5-Fluorouracil | Not specified in this study |

| Compound 6e | 23.4 | 5-Fluorouracil | Not specified in this study |

Data sourced from in vitro studies on cyanopyridine derivatives as survivin modulators. nih.gov

These in vitro results, demonstrating potent activity against a relevant cancer cell line, underscore the rationale for evaluating lead cyanopyridine compounds, potentially including this compound, in MDA-MB-231 xenograft models. Such in vivo studies would be designed to determine the compound's ability to inhibit tumor growth, reduce tumor volume, and potentially impact metastasis.

There is currently no publicly available scientific literature detailing the evaluation of this compound or its direct bioactive analogs in animal models of metabolic diseases, such as the obese Zucker rat model for type 2 diabetes.

The Zucker rat is a well-established model for studying obesity and type 2 diabetes. The obese phenotype arises from a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperlipidemia. bohrium.com This model is valuable for investigating the efficacy of new therapeutic agents aimed at improving glucose metabolism and insulin sensitivity. Should this compound be considered for metabolic applications, evaluation in such a model would be essential to understand its effects on key diabetic parameters.

The use of animal models in pre-clinical research is governed by stringent ethical frameworks and is critically evaluated for its predictive validity for human diseases. The ultimate goal of pre-clinical animal studies is to generate data that can be reliably extrapolated to predict efficacy and safety in humans.

Predictive Validity: The predictive validity of an animal model refers to its ability to correctly forecast the therapeutic efficacy of a compound in humans. For xenograft models like the MDA-MB-231 model, while useful for assessing anti-proliferative effects, they have limitations. These models use immunodeficient mice, which prevents a thorough understanding of the interaction between the therapeutic agent and the immune system in combating the tumor. Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into a mouse, are considered to have higher predictive validity as they better retain the heterogeneity and characteristics of the original human tumor.

In the context of metabolic diseases, the obese Zucker rat model mimics many, but not all, aspects of human type 2 diabetes. While it is a robust model for studying insulin resistance and obesity-related complications, differences in physiology and the underlying genetic cause of the diabetic phenotype between the model and the human condition must be carefully considered when interpreting data. The failure of many drug candidates in human clinical trials, despite promising results in animal models, highlights the challenges in predictive validity.

Ethical Frameworks: The ethical use of animals in research is a fundamental requirement. The principles of the 3Rs (Replacement, Reduction, and Refinement) are a cornerstone of this framework.

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals required to obtain statistically significant data.

Refinement: Minimizing any pain, suffering, or distress to the animals.

All animal research must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review body. These committees ensure that the research is scientifically justified, that the potential benefits outweigh the harm to the animals, and that the highest standards of animal welfare are maintained throughout the study.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NOESY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of n-(5-Cyanopyridin-2-yl)pivalamide. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR is used to identify the number and environment of protons. For this compound, the spectrum is expected to show a distinct set of signals. A prominent singlet, integrating to nine protons, appears in the upfield region (around δ 1.3 ppm) and is characteristic of the magnetically equivalent protons of the tert-butyl group in the pivalamide (B147659) moiety. rsc.org The aromatic region of the spectrum displays signals corresponding to the three protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns confirming the 2,5-disubstitution pattern.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the tert-butyl group, the carbonyl carbon of the amide, the nitrile carbon, and the carbons of the pyridine ring.

2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the molecular fragments. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This allows researchers to definitively link the pivalamide group to the C2 position of the pyridine ring and to confirm the location of the cyano group at the C5 position by observing correlations between the pyridine protons and the relevant carbon atoms. While 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximity of protons, it is most informative in molecules with more complex stereochemistry.

Table 1: Representative NMR Data for this compound Note: The following data are hypothetical and representative of the expected spectral features.

| ¹H NMR (400 MHz, CDCl₃) | ||

|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.65 | d | H-6 (Pyridine) |

| 8.20 | d | H-3 (Pyridine) |

| 7.95 | dd | H-4 (Pyridine) |

| 1.33 | s | -C(CH₃)₃ (Pivaloyl) |

| ¹³C NMR (100 MHz, CDCl₃) | |

|---|---|

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C=O (Amide) |

| 151.5 | C-2 (Pyridine) |

| 150.0 | C-6 (Pyridine) |

| 140.0 | C-4 (Pyridine) |

| 118.5 | C-3 (Pyridine) |

| 117.0 | -CN (Nitrile) |

| 108.0 | C-5 (Pyridine) |

| 40.0 | -C(CH₃)₃ (Pivaloyl) |

| 27.5 | -C(CH₃)₃ (Pivaloyl) |

Mass Spectrometry (LC-MS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (molecular formula C₁₁H₁₃N₃O), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, confirming the molecular formula. rsc.org Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS) and is well-suited for this molecule, typically generating a protonated molecular ion [M+H]⁺. ekb.eg

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. ub.edu By inducing fragmentation, characteristic product ions are formed that provide evidence for the compound's structure. For this compound, key fragmentations would include the loss of the tert-butyl group or the entire pivaloyl group, and cleavages within the cyanopyridine ring. These fragmentation patterns serve as a fingerprint for the molecule's structural components. researchgate.net In-source fragmentation can also be utilized, where varying the energy (e.g., cone voltage) in the ion source can control the extent of fragmentation, providing another layer of structural confirmation. nih.gov

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Ion Identity | Interpretation |

|---|---|---|

| 204.1131 | [M+H]⁺ | Protonated molecular ion |

| 147.0607 | [M - C(CH₃)₃ + H]⁺ | Loss of the tert-butyl group |

| 119.0451 | [M - C(O)C(CH₃)₃ + H]⁺ | Loss of the pivaloyl group (cleavage of amide bond) |

| 103.0400 | [C₆H₄N₂]⁺ | Fragment from the cyanopyridine moiety |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. In a typical analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. A high-purity sample will ideally produce a single, sharp, and symmetrical peak in the chromatogram at a specific retention time. The presence of additional peaks indicates impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity, often aiming for >95% or higher for research applications. rsc.org

Furthermore, HPLC is essential for stability and degradation studies. By analyzing samples of the compound under various stress conditions (e.g., heat, light, different pH levels) over time, one can monitor its degradation. The decrease in the area of the parent compound's peak and the emergence of new peaks corresponding to degradation products can be tracked, providing critical information about the compound's shelf-life and storage requirements.

Table 3: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique requires the compound to be in a crystalline form. When a single crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to build a detailed model of the electron density, which reveals the exact position of each atom in the molecule.

For this compound, X-ray crystallography provides irrefutable confirmation of its constitution and the connectivity that is inferred from NMR and MS data. It allows for the precise measurement of bond lengths and angles, and reveals the planarity of the pyridine ring and the conformation of the pivalamide group. Since the molecule is achiral, there is no absolute stereochemistry to determine. However, this technique is invaluable for studying how the molecule packs in the solid state and for analyzing intermolecular interactions such as hydrogen bonding. In the context of medicinal chemistry, if this compound were to bind to a protein, co-crystallization and subsequent X-ray analysis of the protein-ligand complex would be essential to understand the specific binding interactions at the atomic level.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used to monitor the progress of chemical reactions. During the synthesis of this compound, for instance, in the acylation of 2-amino-5-cyanopyridine (B188168) with pivaloyl chloride, small aliquots of the reaction mixture can be periodically spotted onto a TLC plate.

By spotting the starting materials and the reaction mixture on the same plate and developing it in an appropriate solvent system, a researcher can visually track the consumption of the reactants and the formation of the product. The product, this compound, will have a different Retention Factor (Rf) value than the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared and a new spot for the product is prominent. This allows for the optimization of reaction times and prevents the formation of byproducts due to prolonged reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Cyanopyridin-2-yl)pivalamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of pyridine pivalamide derivatives typically involves coupling pivaloyl chloride with functionalized pyridine precursors under basic conditions (e.g., triethylamine) . For cyanopyridine analogs, precursor modification (e.g., introducing cyano groups via nitrile substitution or cyanation reactions) is critical. For example, bromine-to-cyanide substitution using CuCN/KCN under reflux conditions is a viable pathway, as seen in structurally similar compounds like N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide . Optimizing solvent choice (e.g., DMF or acetonitrile) and temperature (60–100°C) can enhance yields. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers characterize the purity and structural integrity of This compound?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95% purity threshold) . Structural confirmation requires nuclear magnetic resonance (NMR):

- ¹H NMR : Peaks for pivalamide’s tert-butyl group (δ ~1.2 ppm, singlet) and pyridine protons (δ 7.5–8.5 ppm, multiplet).

- ¹³C NMR : Cyano group resonance at ~115 ppm and carbonyl (C=O) at ~175 ppm .

Mass spectrometry (ESI-MS) should confirm the molecular ion peak (calculated m/z for C₁₁H₁₄N₃O₂: ~228.10) .

Q. What are the key stability considerations for storing This compound?

- Methodological Answer: The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano and amide groups. Stability studies on analogs (e.g., N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide) suggest sensitivity to light and humidity; desiccants like silica gel are recommended . Accelerated stability testing (40°C/75% RH for 4 weeks) can assess degradation trends .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer: The cyano group at the 5-position activates the pyridine ring toward nucleophilic attack at adjacent positions (e.g., 2- or 6-positions) by increasing electron deficiency. Comparative studies on N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide show that substituent electronegativity dictates regioselectivity . For example, Suzuki-Miyaura coupling with aryl boronic acids at the 6-position requires Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) in THF/water . Kinetic studies using DFT calculations can model transition states .

Q. What strategies resolve contradictory data on the biological activity of This compound derivatives?

- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or assay conditions. Reproducibility protocols include:

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) with positive controls (e.g., ciprofloxacin for antibacterial assays).

- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions, as seen in N-(3,6-dimethylpyridin-2-yl)pivalamide studies .

- Structural Analog Comparison : Compare with N-(5-Fluoro-3-hydroxypyridin-2-yl)pivalamide to isolate the cyano group’s role .

Q. How can computational modeling predict the binding affinity of This compound to target enzymes?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like kinases or acetylcholinesterase. Parameterize the cyano group’s partial charges using Gaussian09 at the B3LYP/6-31G* level. Validate predictions with experimental IC₅₀ values from fluorescence-based assays .

Methodological Challenges & Solutions

Q. Why might This compound exhibit low solubility in aqueous buffers, and how can this be mitigated?

- Methodological Answer: The hydrophobic tert-butyl (pivalamide) and cyano groups reduce aqueous solubility. Strategies include:

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce phosphate esters at the pyridine’s 3-position, as demonstrated for N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for improved bioavailability .

Q. What analytical techniques differentiate This compound from its regioisomers (e.g., 3-cyano vs. 5-cyano)?

- Methodological Answer:

- 2D NMR (HSQC, HMBC) : Correlate pyridine protons with adjacent carbons to confirm substitution patterns.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign the cyano group’s position, as done for N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide .

- IR Spectroscopy : Cyano stretch frequencies (~2240 cm⁻¹) vary slightly with positional isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.